N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with diethyl and methoxy-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: The diethyl and methoxy-methylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the dicarboxamide group through amidation reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-methoxy-N-methylethanaminium tetrafluoroborate
- N,N-Diethyl-2-methoxy-N-methylethan-1-aminium Bis (trifluoromethylsulfonyl)imide
Uniqueness
N~1~,N~1~-diethyl-N~4~-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-methoxy-5-methylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-5-21(6-2)19(24)22-11-9-15(10-12-22)18(23)20-16-13-14(3)7-8-17(16)25-4/h7-8,13,15H,5-6,9-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKAXGQECRVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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